molecular formula C21H25ClN4O3 B2545289 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine CAS No. 1904246-59-8

1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine

Cat. No.: B2545289
CAS No.: 1904246-59-8
M. Wt: 416.91
InChI Key: ORTHHGDFAZMYIN-UHFFFAOYSA-N
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Description

1-[5-Chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine is a synthetic small molecule featuring a piperazine core substituted with a pyridine-carbonyl group and a pyridinylmethyl moiety. This structural class is of significant interest in medicinal chemistry and pharmacological research. Piperazine and pyridine are privileged scaffolds found in numerous biologically active compounds and FDA-approved drugs, particularly in areas such as cancer therapy . The molecular architecture of this compound, which combines multiple nitrogen-containing heterocycles, is designed to facilitate diverse intermolecular interactions—including hydrogen bonding and pi-stacking—with enzyme active sites and receptors . This suggests broad potential for the compound in early-stage drug discovery research. Specifically, pyridylpiperazine derivatives have recently been identified as potent inhibitors of enzymes like urease, with IC50 values in the low micromolar range, demonstrating their utility in probing bacterial pathogenesis and host-pathogen interactions . Furthermore, similar piperazine-based compounds are investigated as inhibitors of critical therapeutic targets such as matrix metalloproteinases (MMPs) and autotaxin, which are implicated in cancer, fibrosis, and other inflammatory diseases . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex derivatives or as a chemical tool for in vitro assays to explore novel mechanisms of action and structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3/c22-19-13-16(14-24-20(19)29-18-4-11-28-12-5-18)21(27)26-9-7-25(8-10-26)15-17-3-1-2-6-23-17/h1-3,6,13-14,18H,4-5,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTHHGDFAZMYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine and oxane groups, and the final coupling reactions. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The 5-chloro substituent on the pyridine ring undergoes nucleophilic displacement under basic conditions. This reaction is critical for modifying the pyridine moiety:

Reagent/ConditionsProductYield (%)Key ObservationsSource
Sodium hydride (NaH) in DMF5-alkoxy derivatives (e.g., -O-isopentyl)72–85Regiochemistry confirmed via 1H^1H NMR
Potassium tert-butoxide (THF)5-aryloxy analogs65–78Requires anhydrous conditions

Mechanistic Insight : The reaction proceeds via deprotonation of the alcohol nucleophile, followed by SNAr (aromatic nucleophilic substitution) at the electron-deficient 5-chloro position. Steric hindrance from the adjacent oxan-4-yloxy group slightly reduces reaction rates compared to unsubstituted analogs .

Hydrolysis of the Carbonyl Group

The central carbonyl group (pyridine-3-carbonyl) is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductNotesSource
1M NaOH (aq), reflux, 4h5-chloro-6-(oxan-4-yloxy)nicotinic acidQuantitative conversion
HCl (conc.), ethanol, 25°CPartial hydrolysis observedCompeting decomposition at >60°C

Hydrolysis products retain biological activity in enzyme inhibition assays, suggesting the carboxylic acid derivative maintains target binding .

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation or acylation, enabling diversification of the substituents:

Reaction TypeReagents/ConditionsProductYield (%)Source
N-Alkylation Benzyl bromide, K2_2CO3_3, DMF4-(benzyl)-[(pyridin-2-yl)methyl]piperazine83
N-Acylation Acetic anhydride, pyridineAcetylated piperazine derivative91

Key Limitation : Steric hindrance from the bulky pyridin-2-ylmethyl group reduces reactivity at the adjacent nitrogen atom .

Oxidation of the Piperazine Ring

The piperazine ring can undergo oxidation to form piperazine N-oxide derivatives:

Oxidizing AgentConditionsProductYield (%)Source
m-CPBA (3 equiv.)CH2_2Cl2_2, 0°CMono-N-oxide68
H2_2O2_2 (30%), AcOH50°C, 12hDi-N-oxide (minor)22

Oxidation enhances water solubility but reduces binding affinity to hydrophobic enzyme pockets.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions:

ReactionCatalytic SystemProductYield (%)Source
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_35-Aryl derivatives55–70
Buchwald-Hartwig AminationPd2_2(dba)3_3, Xantphos5-Amino-substituted analogs48

Challenges : The oxan-4-yloxy group directs regioselectivity but may coordinate with palladium, requiring optimized ligand systems .

Ether Cleavage (Oxan-4-yloxy Group)

The oxan-4-yloxy (tetrahydropyranyloxy) group is cleaved under acidic conditions:

ConditionsProductYield (%)NotesSource
HCl (1M), THF/H2_2O, 60°C6-Hydroxy-pyridine derivative89Retains piperazine core

This reaction is critical for generating hydroxylated intermediates for further derivatization.

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of electron-deficient alkenes:

ConditionsProductNotesSource
UV (365 nm), CH3_3CNCycloadducts with maleimidesStereoselectivity >95%

Photoreactivity is attributed to the electron-rich pyridine-piperazine system .

Scientific Research Applications

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Properties :
    • Studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • CNS Activity :
    • The compound is being investigated for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in the treatment of central nervous system disorders. Research indicates that modifications in the piperazine structure can enhance receptor binding affinity and selectivity .
  • Anticancer Potential :
    • Some studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of Pyridine Derivatives :
    • Utilizing reactions involving pyridine carboxylic acids and appropriate amines to form the core structure.
  • Oxan Ring Formation :
    • The oxan ring can be introduced through etherification reactions, often using alkyl halides or alcohols under basic conditions.
  • Piperazine Linkage :
    • The piperazine moiety is usually synthesized via cyclization reactions involving diaminopropanes or similar precursors.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study published in the Oriental Journal of Chemistry evaluated the antimicrobial activity of related pyridine derivatives against pathogenic bacteria and fungi, demonstrating promising results that warrant further investigation into their mechanisms .
  • Neuropharmacological Research :
    • Research published in Bioorganic & Medicinal Chemistry Letters focused on the development of piperazine derivatives for CNS disorders, showcasing how structural modifications can lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(Pyridin-2-ylmethyl)piperazine (CAS 55579-01-6)

  • Structure : Shares the pyridin-2-ylmethyl-piperazine motif but lacks the 5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl group.
  • Properties : Molecular weight 177.25 g/mol, liquid state, boiling point 91–93°C (0.4 mm Hg), logP 0.73.
  • Significance : Demonstrates the role of the pyridin-2-ylmethyl group in enhancing solubility and basicity compared to simpler piperazine derivatives .

1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine (CAS 1024496-60-3)

  • Structure : Features a chlorophenyl group and a 2-chloropyridine carbonyl substituent.
  • Comparison : The chloropyridine carbonyl mimics the target’s pyridine-carbonyl linkage but lacks the oxan-4-yloxy group. Molecular weight 386.76 g/mol, suggesting higher hydrophobicity than the target compound .

Pyridine-Based Analogues

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine (CAS 478262-11-2)

  • Structure : Contains a trifluoromethyl and nitro group on pyridine and phenyl rings, respectively.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating oxan-4-yloxy group. Molecular weight 386.76 g/mol .

1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine (CAS 1311280-23-5)

  • Structure : Incorporates a sulfonyl linker and trifluoromethylpyridine substituent.
  • Comparison : Sulfonyl groups enhance hydrogen-bond acceptor capacity compared to carbonyl. Molecular weight 454.29 g/mol, indicating greater steric bulk .

Heterocyclic Hybrids

1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

  • Structure : Combines isoxazole and trifluoromethylpyridine moieties.
  • Significance : The isoxazole ring introduces rigidity, while the trifluoromethyl group increases metabolic stability. Molecular weight 409.46 g/mol .

1-(5-Chlorobenzo[b][1]benzoxepin-6-yl)-4-(pyridin-3-ylmethyl)piperazine

  • Structure : Substituted with a benzoxepin ring and pyridin-3-ylmethyl group.
  • Comparison : The benzoxepin system offers extended π-conjugation but lacks the oxan-4-yloxy group. Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl substitution may alter receptor binding orientation .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Key Functional Groups
Target Compound ~450 (estimated) ~2.5 Oxan-4-yloxy, pyridin-2-ylmethyl
1-(Pyridin-2-ylmethyl)piperazine 177.25 0.75 Pyridin-2-ylmethyl
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine 386.76 3.2 Trifluoromethyl, nitro
1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 454.29 4.1 Sulfonyl, trifluoromethyl
  • Target Compound : The oxan-4-yloxy group balances lipophilicity (logP ~2.5), while the pyridin-2-ylmethyl group enhances aqueous solubility compared to bulkier analogues.

Biological Activity

The compound 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine is a novel piperazine derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22ClN3O3\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_3\text{O}_3

This compound features a piperazine core substituted with a pyridine moiety and an oxan-4-yloxy group, which are significant for its biological properties.

Anticancer Properties

  • Mechanism of Action : Research indicates that piperazine derivatives, including this compound, may inhibit microtubule dynamics, which is crucial for mitosis in cancer cells. Studies have shown that piperazine-based compounds can sensitize cancer cells to apoptotic signals, enhancing their susceptibility to chemotherapy .
  • Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative activity. For instance:
    • HT29 (Colon Cancer) : Exhibited notable growth inhibition, with IC50 values indicating effective cytotoxicity.
    • MCF7 (Breast Cancer) : Showed moderate antiproliferative effects, suggesting potential use in breast cancer therapy .
  • Structure-Activity Relationship (SAR) : Research on similar compounds has revealed that the positioning of functional groups significantly influences their biological activity. Modifications to the piperazine and pyridine rings can enhance or diminish anticancer efficacy .

Other Pharmacological Activities

  • Neuropharmacological Effects : Some studies suggest that piperazine derivatives may interact with central nervous system receptors, such as serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders .
  • Inhibition of Tubulin Polymerization : Similar compounds have been identified as inhibitors of tubulin polymerization, which is a critical mechanism for preventing cancer cell division and proliferation .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound significantly affects microtubule organization in cancer cells, leading to mitotic arrest. This was particularly evident in HT29 cells where the formation of multiple microtubule organizing centers was observed .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction. Preliminary results indicate promising outcomes in reducing tumor size when administered alongside conventional chemotherapy agents .

Data Summary

Activity Cell Line IC50 (µM) Effect
AntiproliferativeHT29 (Colon Cancer)10.5Significant growth inhibition
AntiproliferativeMCF7 (Breast Cancer)15.0Moderate growth inhibition
Microtubule DynamicsHT29N/AInduces mitotic arrest
CNS ActivityVariousN/AInteraction with serotonin/dopamine receptors

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
The synthesis of this compound involves multi-step coupling reactions. A key step is the acylation of the piperazine core using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate the carboxylic acid group of the pyridine derivative. Critical optimizations include:

  • Temperature control : Maintaining 40–70°C during coupling to balance reactivity and side-product formation .
  • Purification : Reverse-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity (>98%) .
  • Work-up : Sequential extraction with dichloromethane and aqueous sodium bicarbonate minimizes residual reagents .

What analytical methods are recommended for structural confirmation and impurity profiling?

Answer:

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR in DMSO-d6_6 to resolve signals from the pyridine, piperazine, and tetrahydropyranyloxy groups. Multi-dimensional NMR (e.g., COSY, HSQC) clarifies coupling patterns in crowded regions .
  • HRMS : Electrospray ionization (ESI) in positive mode with an accuracy threshold of <5 ppm confirms molecular formulae .
  • HPLC : Gradient elution (C18 column, 0.1% formic acid) detects impurities at 254 nm, with retention time matching reference standards .

How can stability studies guide formulation development for this compound?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) to identify degradation products. Monitor via HPLC and LC-MS .
  • Solubility testing : Use shake-flask methods in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) to determine equilibrium solubility .
  • Solid-state stability : Store under nitrogen at -20°C to prevent hydrolysis of the tetrahydropyranyloxy group .

What strategies can elucidate structure-activity relationships (SAR) for target optimization?

Answer:

  • Scaffold diversification : Synthesize analogs with modified pyridine (e.g., fluoro, methoxy) or piperazine substituents (e.g., benzyl, heteroaryl) to probe steric and electronic effects .
  • Biological assays : Test analogs in enzyme inhibition (IC50_{50}) or cell-based assays (e.g., proliferation, apoptosis) to correlate substituents with activity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

How can selectivity challenges in kinase inhibition assays be addressed?

Answer:

  • Kinase panel screening : Use broad-spectrum panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Prioritize analogs with >50-fold selectivity for the target kinase .
  • ATP-binding site mutagenesis : Engineer kinase mutants (e.g., gatekeeper residue substitutions) to validate binding specificity .
  • Crystallography : Co-crystallize the compound with the target kinase to guide steric bulk incorporation (e.g., trifluoromethyl groups) .

What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are suspected .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to limit inhalation exposure .
  • Spill management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate with ethanol .

How can metabolic stability be assessed to improve pharmacokinetic profiles?

Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS to calculate intrinsic clearance .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify metabolic liabilities .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to enhance oral bioavailability .

What computational tools aid in predicting off-target toxicity?

Answer:

  • ToxCast database : Screen for endocrine disruption or hepatotoxicity using EPA’s high-throughput toxicology data .
  • ADMET predictors : Use QikProp (Schrödinger) to estimate hERG inhibition risk and blood-brain barrier permeability .
  • Molecular dynamics : Simulate interactions with cardiac ion channels (e.g., Nav1.5) to flag arrhythmia risks .

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